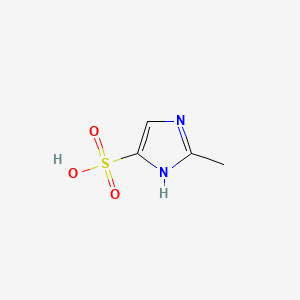
5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
Übersicht
Beschreibung
5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 1073968-65-6 . It has a molecular weight of 199.68 and its linear formula is C10H14ClNO . It is a solid substance and is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline .
Physical And Chemical Properties Analysis
5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a solid substance . It is stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research and Development
5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is widely used in pharmaceutical research as a building block for the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new drugs with potential therapeutic benefits .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It is used to create complex molecules that are essential in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in forming different chemical bonds makes it valuable for synthetic chemists .
Chemical Reagents
In chemical laboratories, 5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is used as a reagent for various chemical reactions. It can participate in reactions such as alkylation, acylation, and cyclization, which are fundamental in the synthesis of more complex chemical entities .
Neuropharmacology
Research in neuropharmacology has explored the potential of this compound in modulating neurotransmitter systems. Its derivatives have been studied for their effects on the central nervous system, which could lead to the development of new treatments for neurological disorders .
Antitumor Research
Studies have shown that derivatives of 5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride exhibit antitumor activity. These compounds are being investigated for their ability to inhibit the growth of cancer cells, making them promising candidates for anticancer drug development .
Material Science
In material science, this compound is used in the development of new materials with unique properties. Its chemical structure allows it to be incorporated into polymers and other materials, enhancing their performance in various applications such as coatings, adhesives, and electronic devices .
Biological Studies
In biological research, this compound is used to study various biochemical pathways and mechanisms. Its interactions with biological molecules can provide insights into cellular processes and help in the identification of new therapeutic targets.
Sigma-Aldrich BLD Pharm Thermo Fisher Scientific Springer MDPI
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride are currently unknown. This compound is structurally similar to tetrahydroquinoline, which has been implicated in various biological activities . .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other tetrahydroquinoline derivatives .
Biochemical Pathways
Tetrahydroquinoline derivatives have been shown to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Eigenschaften
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-10-6-2-5-9-8(10)4-3-7-11-9;/h2,5-6,11H,3-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPZRSQXPBLALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672177 | |
| Record name | 5-Methoxy-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride | |
CAS RN |
30389-37-8 | |
| Record name | 5-Methoxy-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B3022451.png)
![[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B3022452.png)
![{[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid](/img/structure/B3022453.png)
![3-[({5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid](/img/structure/B3022455.png)

![2-[(3-Methylbenzyl)thio]acetohydrazide](/img/structure/B3022459.png)


![Methyl [(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]-acetate](/img/structure/B3022464.png)
![Methyl [1-(2-furoyl)piperidin-4-YL]acetate](/img/structure/B3022465.png)